molecular formula C17H17N5 B12491584 N-(biphenyl-4-ylmethyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine

N-(biphenyl-4-ylmethyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine

Cat. No.: B12491584
M. Wt: 291.35 g/mol
InChI Key: XKKZTQJXQPWBFV-UHFFFAOYSA-N
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Description

N-(Biphenyl-4-ylmethyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine is a tetrazole-based compound featuring a biphenylmethyl group attached to the amine nitrogen and an allyl (prop-2-en-1-yl) substituent on the tetrazole ring. Tetrazoles are heterocyclic aromatic compounds known for their metabolic stability and bioisosteric replacement of carboxylic acids in drug design . The allyl group may influence lipophilicity and metabolic pathways compared to alkyl or aryl substituents in related compounds .

Properties

Molecular Formula

C17H17N5

Molecular Weight

291.35 g/mol

IUPAC Name

N-[(4-phenylphenyl)methyl]-2-prop-2-enyltetrazol-5-amine

InChI

InChI=1S/C17H17N5/c1-2-12-22-20-17(19-21-22)18-13-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h2-11H,1,12-13H2,(H,18,20)

InChI Key

XKKZTQJXQPWBFV-UHFFFAOYSA-N

Canonical SMILES

C=CCN1N=C(N=N1)NCC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Tetrazole Core Formation via [3+2] Cycloaddition

The tetrazole ring is typically constructed via a [3+2] cycloaddition between nitriles and azides. For this compound, the reaction employs 5-aminotetrazole as a precursor, which is subsequently functionalized.

Synthesis of 5-Aminotetrazole

  • Reagents : Sodium azide (NaN₃), ammonium chloride (NH₄Cl), and acetonitrile under reflux conditions.
  • Conditions : 120°C for 12 hours in dimethylformamide (DMF).
  • Yield : 70–85%.

Regioselective Challenges

Tetrazoles exhibit two tautomeric forms (1H- and 2H-), complicating regioselective alkylation. Strategies to favor 2H-substitution include:

  • Catalysts : Nano-NiO nanoparticles enable 2,5-disubstitution with >90% regioselectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state for 2-position alkylation.

Stepwise Alkylation for Functionalization

The target compound requires sequential alkylation of the tetrazole core.

Allylation at the 2-Position

  • Reagents : Allyl bromide, tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
  • Conditions : 60°C for 6 hours in aqueous NaOH/CH₂Cl₂ biphasic system.
  • Yield : 78–82%.

Biphenylmethylation at the 5-Position

  • Reagents : 4-(Bromomethyl)biphenyl, potassium carbonate (K₂CO₃).
  • Conditions : Reflux in acetonitrile for 8 hours.
  • Yield : 65–70%.
Table 1: Comparison of Alkylation Methods
Step Reagents Conditions Yield Source
Allylation Allyl bromide, TBAB 60°C, 6 h, CH₂Cl₂ 78–82%
Biphenylmethylation 4-(Bromomethyl)biphenyl, K₂CO₃ Reflux, 8 h, MeCN 65–70%

One-Pot Multicomponent Ugi Tetrazole Reaction

The Ugi reaction streamlines synthesis by combining an aldehyde, amine, isocyanide, and trimethylsilyl azide (TMSN₃) in a single step.

Reaction Design

  • Components :
    • Aldehyde: Biphenyl-4-carbaldehyde
    • Amine: Allylamine
    • Isocyanide: tert-Butyl isocyanide
    • Azide Source: TMSN₃.
  • Conditions : 25°C, 24 hours in methanol.
  • Yield : 60–68%.

Advantages and Limitations

  • Advantages : Reduces step count; inherent atom economy.
  • Limitations : Requires strict stoichiometric control to avoid byproducts.

Purification and Characterization

Recrystallization

  • Solvent System : Dichloromethane/isopropanol (3:1 v/v).
  • Purity : >99% by HPLC.

Spectroscopic Confirmation

  • 1H NMR (DMSO-d₆) :
    • δ 7.72–7.48 (m, 9H, biphenyl-H), 5.90 (dd, 1H, CH₂=CH), 5.30 (d, 2H, CH₂=CH₂), 4.65 (s, 2H, NCH₂).
  • IR (KBr) : 3058 cm⁻¹ (C-H aromatic), 1638 cm⁻¹ (C=N tetrazole).

Challenges and Optimizations

Regioselectivity Control

  • Catalytic Solutions : NiO nanoparticles enhance 2-substitution yields by 20–25%.
  • Protection/Deprotection : Temporary trityl protection of the amine improves allylation efficiency.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Apparatus : Microreactors with resistance heating (220°C, 10 min).
  • Benefits : 95% conversion vs. 70% in batch.

Green Chemistry Approaches

  • Solvent-Free Alkylation : Ball milling with K₂CO₃ reduces waste.
  • Biocatalysts : Lipases for enantioselective amidation (under investigation).

Scientific Research Applications

Anticancer Activity

Research indicates that tetrazole derivatives exhibit significant anticancer properties due to their ability to inhibit specific enzymes involved in cancer progression. For example, compounds with tetrazole rings have been synthesized and tested for their efficacy against various cancer cell lines. In a study, derivatives of tetrazoles were found to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

Tetrazole compounds have shown promising antimicrobial activity. A study demonstrated that N-(biphenyl-4-ylmethyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine exhibited inhibitory effects against several bacterial strains, highlighting its potential as an antibacterial agent . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Cardiovascular Applications

Certain tetrazole derivatives are being explored as antihypertensive agents. Their structural similarity to angiotensin receptor blockers allows them to modulate blood pressure effectively. Research has indicated that these compounds can lead to vasodilation and reduced vascular resistance, making them suitable candidates for treating hypertension .

Synthesis of Functional Polymers

This compound has been utilized in the synthesis of functional polymers with enhanced properties. The incorporation of tetrazole moieties into polymer backbones improves the thermal stability and mechanical strength of the resulting materials. This application is particularly relevant in the development of high-performance materials for various industrial uses .

Coordination Chemistry

The compound's ability to form coordination complexes with transition metals has been investigated. These complexes demonstrate unique catalytic properties, which can be harnessed in organic synthesis and environmental applications, such as pollutant degradation .

Data Summary and Case Studies

Application AreaDescriptionCase Study Reference
Anticancer ActivityInhibition of cancer cell growth through apoptosis induction
Antimicrobial PropertiesEffective against bacterial strains; disrupts cell membranes
Cardiovascular EffectsModulates blood pressure; potential antihypertensive agent
Functional PolymersEnhances thermal stability and mechanical strength
Coordination ChemistryForms complexes with transition metals for catalytic applications

Mechanism of Action

The mechanism of action of N-{[1,1’-BIPHENYL]-4-YLMETHYL}-2-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthesis : The target compound’s allyl group may be introduced via nucleophilic substitution or click chemistry, similar to methods in and .
  • Activity Prediction : Compared to Diovan, the absence of a carboxylate bioisostere might reduce potency, but the allyl group could improve membrane diffusion .
  • Metabolism : Allyl groups are prone to epoxidation, necessitating stability studies to assess clinical viability .

Biological Activity

N-(biphenyl-4-ylmethyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine is a tetrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C19H20N6O3
  • Molecular Weight : 380.4 g/mol

The structure includes a biphenyl moiety, a prop-2-en-1-yl group, and a tetrazole ring, which are crucial for its biological activity.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes, potentially inhibiting or enhancing their activity. This interaction can affect metabolic pathways crucial for cell function.
  • Receptor Modulation : It has been shown to modulate receptor activities, influencing signaling pathways that are pivotal in numerous physiological processes.
  • Antioxidant Activity : Studies have indicated that this compound possesses significant antioxidant properties, which can mitigate oxidative stress in biological systems .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies using agar well diffusion methods have shown effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has been investigated for its anticancer properties. In cellular assays, it has shown promise in inhibiting the proliferation of cancer cell lines, including those associated with breast and prostate cancers. Molecular docking studies have provided insights into its binding affinities with cancer-related targets .

Case Studies and Research Findings

Several studies have evaluated the biological activity of tetrazole derivatives related to this compound:

StudyFocusFindings
Antihypertensive ActivityCompounds derived from similar structures showed significant antihypertensive effects in animal models.
Antioxidant PotentialDemonstrated significant free radical scavenging abilities compared to standard antioxidants.
Anticancer PropertiesInhibition of nitric oxide secretion in RAW264.7 cancer cells; lower minimum inhibitory concentrations than traditional antibiotics.

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